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molecular formula C10H15N3O2 B8603691 1-(1-Methylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid

1-(1-Methylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B8603691
M. Wt: 209.24 g/mol
InChI Key: INNRQLBISRQAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08354399B2

Procedure details

According to the previously reported procedure, before the basic hydrolysis (KOH/MeOH/water), 4-(4-ethoxycarbonyl-pyrazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester (776 mg, 2.4 mmol) was dissolved in DCM (24 mL) and treated with TFA (1.85 mL, 24 mmol) for 3 hours. The reaction was poured into saturated NaHCO3 solution (100 mL), extracted with DCM (2×200 mL). The combined organic layers were dried over anhydrous sodium sulfate and evaporated to dryness to afford 550 mg of crude product that was dissolved in DCM (20 mL) and treated first with TEA (1.058 mL, 7.595 mmol), then with 37 wt. % in water formaldehyde solution (0.22 mL, 2.95 mmol) and finally with sodium triacetoxyborohydride (782 mg, 3.69 mmol) at room temperature, with stirring, under a nitrogen atmosphere. After 1 hour, DCM was added (20 mL) and the organic layer was washed with saturated NaHCO3 solution (25 mL), dried over anhydrous sodium sulfate and evaporated to leave an oil that was employed in the basic hydrolysis step with no further purification affording title compound.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
KOH MeOH water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.85 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
[Compound]
Name
TEA
Quantity
1.058 mL
Type
reactant
Reaction Step Five
Quantity
0.22 mL
Type
reactant
Reaction Step Six
Quantity
782 mg
Type
reactant
Reaction Step Six
Name
Quantity
24 mL
Type
solvent
Reaction Step Seven
Name
Quantity
20 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[OH-].[K+].CO.O.C(O[C:11]([N:13]1[CH2:18][CH2:17][CH:16]([N:19]2[CH:23]=[C:22]([C:24]([O:26]CC)=[O:25])[CH:21]=[N:20]2)[CH2:15][CH2:14]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O.C([O-])(O)=O.[Na+].C=O.O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C(Cl)Cl>[CH3:11][N:13]1[CH2:14][CH2:15][CH:16]([N:19]2[CH:23]=[C:22]([C:24]([OH:26])=[O:25])[CH:21]=[N:20]2)[CH2:17][CH2:18]1 |f:0.1.2.3,6.7,8.9,10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
KOH MeOH water
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+].CO.O
Name
Quantity
776 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)N1N=CC(=C1)C(=O)OCC
Step Three
Name
Quantity
1.85 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
TEA
Quantity
1.058 mL
Type
reactant
Smiles
Step Six
Name
Quantity
0.22 mL
Type
reactant
Smiles
C=O.O
Name
Quantity
782 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Seven
Name
Quantity
24 mL
Type
solvent
Smiles
C(Cl)Cl
Step Eight
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to afford 550 mg of crude product that
WASH
Type
WASH
Details
the organic layer was washed with saturated NaHCO3 solution (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave an oil that
CUSTOM
Type
CUSTOM
Details
was employed in the basic hydrolysis step with no further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1CCC(CC1)N1N=CC(=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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